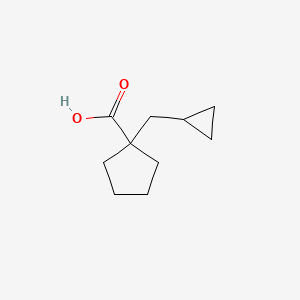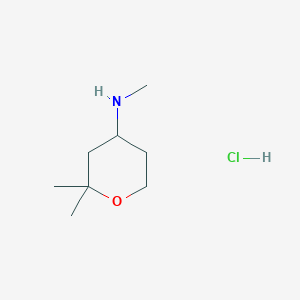
N,2,2-trimethyloxan-4-aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,2,2-trimethyloxan-4-aminehydrochloride is a chemical compound with the molecular formula C8H18ClNO. It is known for its unique structure and properties, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,2,2-trimethyloxan-4-aminehydrochloride typically involves the reaction of dimethylethanolamine with thionyl chloride under controlled temperature conditions (5-15°C) in an ice water bath. This is followed by a reflux reaction with absolute ethyl alcohol for one hour. The product is then filtered and dried to obtain the final compound .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield, purity, and cost-effectiveness. The process involves similar steps as the synthetic route but on a larger scale, with additional measures to ensure environmental conservation and safety .
Analyse Chemischer Reaktionen
Types of Reactions
N,2,2-trimethyloxan-4-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan-4-one derivatives, while reduction may produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
N,2,2-trimethyloxan-4-aminehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is utilized in cell culture media and supplements to promote cell growth and differentiation.
Industry: It is used in the production of various chemical products and intermediates
Wirkmechanismus
The mechanism of action of N,2,2-trimethyloxan-4-aminehydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on the context of its use. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloro-N,N-dimethylpropanamine hydrochloride: This compound has a similar structure but different functional groups, leading to distinct chemical properties and applications.
N-(2-aminoethyl)maleimide hydrochloride: Another compound with similar amine functionality but different structural features.
Uniqueness
N,2,2-trimethyloxan-4-aminehydrochloride is unique due to its specific structural arrangement and reactivity, making it valuable for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C8H18ClNO |
|---|---|
Molekulargewicht |
179.69 g/mol |
IUPAC-Name |
N,2,2-trimethyloxan-4-amine;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-8(2)6-7(9-3)4-5-10-8;/h7,9H,4-6H2,1-3H3;1H |
InChI-Schlüssel |
IXSHVVGWQUVUJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CCO1)NC)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]acetate](/img/structure/B13538917.png)


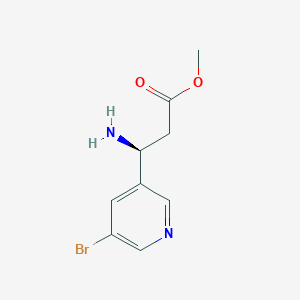
![1-[1-(2-Methylpropyl)-1h-pyrazol-3-yl]ethanone](/img/structure/B13538940.png)

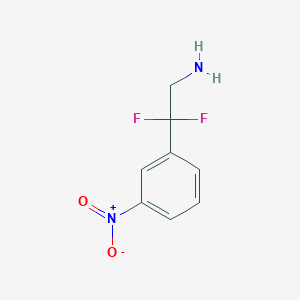

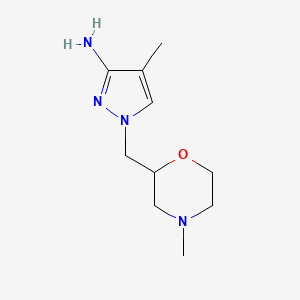

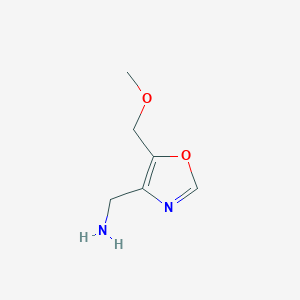
![1-[4-(aminomethyl)-4-phenylpiperidin-1-yl]-2-(3,4-dihydro-1H-2-benzopyran-6-yl)ethan-1-one hydrochloride](/img/structure/B13538995.png)
